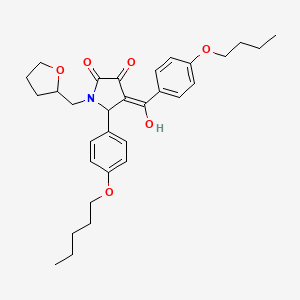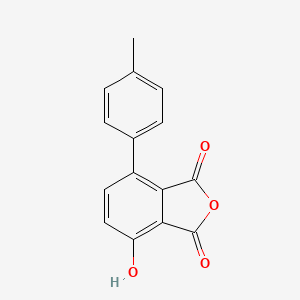![molecular formula C8H3BrF3NOS B15207416 2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromine and a trifluoromethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole typically involves the bromination of 5-((trifluoromethyl)thio)benzo[d]oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the de-brominated benzoxazole.
科学研究应用
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 7-Bromo-5-[(trifluoromethyl)thio]-1,3-benzoxazole
Uniqueness
2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethylthio groups on the benzoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with specific biological or material properties.
属性
分子式 |
C8H3BrF3NOS |
|---|---|
分子量 |
298.08 g/mol |
IUPAC 名称 |
2-bromo-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NOS/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI 键 |
OYHRSYZXWORKHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
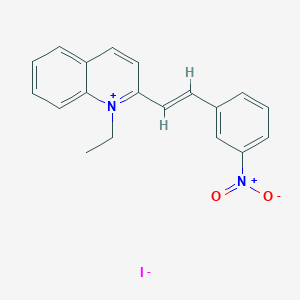
![1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-](/img/structure/B15207353.png)
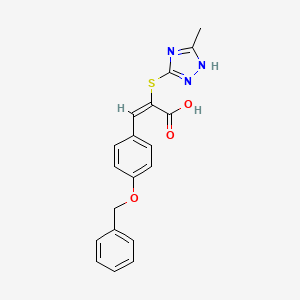

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
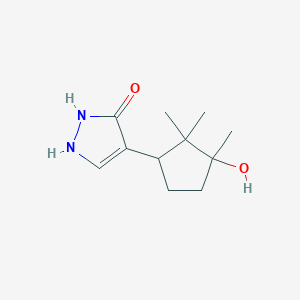
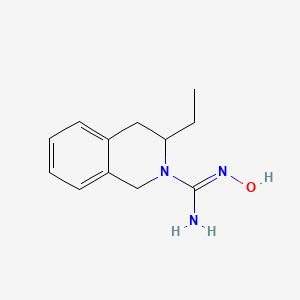
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
